chemical properties of potassium di-tert-butyl phosphate for synthesis
chemical properties of potassium di-tert-butyl phosphate for synthesis
An In-depth Technical Guide to Potassium di-tert-butyl Phosphate for Synthetic Applications
Introduction
Potassium di-tert-butyl phosphate (KDTBP) has emerged as a uniquely versatile and powerful reagent in modern synthetic chemistry. Its distinct combination of properties—strong basicity, high solubility in polar organic solvents, and the presence of sterically demanding tert-butyl groups—makes it an invaluable tool for researchers in both academic and industrial settings, particularly in pharmaceutical development. While known as a phosphorylating agent, its utility extends to catalysis and as a specialized base in complex organic transformations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical properties of KDTBP and its practical applications in synthesis, grounded in established protocols and mechanistic understanding.
Section 1: Core Chemical and Physical Properties
The efficacy of Potassium di-tert-butyl phosphate in synthesis is a direct result of its unique molecular structure and resulting physical properties. The presence of two bulky tert-butyl groups significantly influences its reactivity and selectivity compared to other inorganic phosphate salts.
Structural and Physicochemical Profile
Potassium di-tert-butyl phosphate is a crystalline, solid salt that is relatively stable under standard handling and storage conditions.[1] This stability is a key advantage over its corresponding acid, di-tert-butyl hydrogen phosphate, which can undergo autocatalytic decomposition.[2] The salt's properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈KO₄P | [3][4] |
| Molar Mass | 248.30 g/mol | [3][4] |
| CAS Number | 33494-80-3 | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 247-252 °C | [4][5] |
| Solubility | Highly soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage Temperature | 2-8°C | [4] |
Key Chemical Characteristics
-
Basicity : The phosphate anion imparts strong basic properties to the molecule, making it an effective base in a variety of organic reactions.[1] Unlike more common inorganic bases such as potassium carbonate or tripotassium phosphate, KDTBP offers excellent solubility in organic solvents, facilitating homogenous reaction conditions.
-
Steric Hindrance : The two tert-butyl groups are not merely passive components. They provide significant steric bulk around the phosphate core. This can influence the regioselectivity of reactions and prevent undesired side reactions or coordination with metal centers in catalytic cycles.
-
Stability : As a salt, KDTBP is stable for handling and storage, which is a marked improvement over the free acid form that is prone to decomposition into isobutylene and phosphoric acid.[2] This reliability is crucial for reproducible synthetic protocols.
Section 2: The Pivotal Role in Prodrug Synthesis
One of the most significant applications of KDTBP is in the pharmaceutical industry as a key phosphorylating agent for the synthesis of N-phosphonooxymethyl prodrugs.[1][6]
Mechanism of Action and Rationale
Prodrugs are inactive precursors that are converted into active pharmaceutical ingredients (APIs) within the body.[6] This strategy is often employed to overcome poor bioavailability, solubility, or undesirable taste of an API. The N-phosphonooxymethyl group, introduced via KDTBP, can enhance water solubility and is designed to be cleaved by endogenous enzymes (e.g., phosphatases) to release the active drug. This allows for improved drug delivery, including the potential for injectable formulations instead of oral tablets.[1][6]
The synthetic strategy does not typically involve direct reaction with KDTBP. Instead, KDTBP is used as a precursor to create a more reactive electrophilic intermediate, primarily chloromethyl di-tert-butyl phosphate.[7][8] This intermediate then readily reacts with nucleophilic sites (such as amines or hydroxyls) on the parent drug molecule.
Caption: Workflow for N-phosphonooxymethyl Prodrug Synthesis.
Experimental Protocol: Synthesis of Chloromethyl di-tert-butyl Phosphate
This protocol describes the synthesis of the key intermediate from KDTBP. The reaction is typically performed under phase-transfer conditions to facilitate the interaction between the organic-soluble chloromethylating agent and the phosphate salt.
Materials:
-
Potassium di-tert-butyl phosphate (KDTBP)
-
Chloromethyl chlorosulfate (CMCS)[9]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate[9]
-
Tetrabutylammonium sulfate or chloride (Phase-Transfer Catalyst)[9]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]
-
Water
Procedure:
-
Reaction Setup: To a stirred solution of potassium di-tert-butyl phosphate in an organic solvent (e.g., dichloromethane), add the base (e.g., potassium carbonate) and the phase-transfer catalyst.[9]
-
Reagent Addition: Cool the mixture (e.g., 15-25°C) and slowly add chloromethyl chlorosulfate.[9] The molar ratio of CMCS to KDTBP is typically between 1.5:1 and 3:1.[9]
-
Causality Insight: The use of a phase-transfer catalyst is critical. It transports the phosphate anion from the solid or aqueous phase into the organic phase where it can react with the chloromethyl chlorosulfate. The base neutralizes the acidic byproducts formed during the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude chloromethyl di-tert-butyl phosphate is often used directly in the next step without further purification due to its reactivity.[8][10]
-
Self-Validating System: The success of this protocol relies on the careful control of temperature and the efficient mixing enabled by the phase-transfer system to minimize the decomposition of the sensitive CMCS reagent.[8]
-
Section 3: A Unique Basic Catalyst in Cross-Coupling Reactions
Beyond phosphorylation, KDTBP serves as a highly effective base, and potentially as a ligand source, in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, used to form carbon-carbon and carbon-heteroatom bonds.
Applications and Mechanistic Rationale
KDTBP has been successfully employed as a base in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[4][11]
The choice of base in these reactions is critical and can dramatically affect yield and selectivity. KDTBP offers several advantages over traditional inorganic bases:
-
Enhanced Solubility: Its solubility in organic solvents ensures a homogenous reaction medium, which can lead to faster reaction rates and milder conditions compared to heterogeneous mixtures.
-
Moderate Basicity: It is sufficiently basic to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) without causing degradation of sensitive substrates or catalysts.
-
Steric Influence: The bulky tert-butyl groups can prevent catalyst deactivation or aggregation, potentially leading to higher catalyst turnover numbers.
Caption: Role of a Base in a Generic Cross-Coupling Cycle.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for a Suzuki-Miyaura reaction using KDTBP as the base.
Materials:
-
Aryl halide (e.g., Aryl-Br)
-
Boronic acid or ester (e.g., Aryl'-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium di-tert-butyl phosphate (KDTBP)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the aryl halide, the boronic acid, the palladium catalyst, and KDTBP under an inert atmosphere (e.g., Argon or Nitrogen).
-
Expertise Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Causality Insight: KDTBP facilitates the transmetalation step by activating the boronic acid, forming a more nucleophilic boronate species which can then transfer its organic group to the palladium center.
-
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper handling of KDTBP is essential to ensure laboratory safety.
-
Hazards: KDTBP is classified as a skin irritant and can cause serious eye irritation or damage.[3][12] It may also cause respiratory irritation if inhaled.[3][12] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always handle KDTBP in a well-ventilated area or a chemical fume hood.[1][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust when handling the solid powder.[12] In case of eye contact, rinse cautiously with water for several minutes.[5][12] If skin contact occurs, wash the affected area thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended.[4]
Conclusion
Potassium di-tert-butyl phosphate is more than a simple phosphate salt; it is a sophisticated synthetic tool with a broad range of applications. Its high solubility, strong basicity, and steric bulk make it a superior choice for specific applications, most notably in the synthesis of phosphonooxymethyl prodrugs that are critical to modern medicine. Furthermore, its effectiveness as a base in palladium-catalyzed cross-coupling reactions underscores its value in the construction of complex molecular architectures. By understanding its core chemical properties and applying the robust protocols described herein, researchers can fully leverage the synthetic potential of this powerful reagent.
References
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ChemBK. (2024, April 10). Di-tert-butyl phosphate potassium salt. Available at: [Link]
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PubChem. Potassium di-tert-butyl phosphate. National Library of Medicine. Available at: [Link]
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Syensqo. DI-TERT BUTYL POTASSIUM PHOSPHATE. Available at: [Link]
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Aspira Chemical. Potassium di-tert-butyl phosphate, 97%. Available at: [Link]
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ResearchGate. (2016). Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate. Available at: [Link]
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American Chemical Society - Figshare. (2016, February 17). Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate. Available at: [Link]
- Google Patents. (2006). US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.
-
Wikipedia. Tripotassium phosphate. Available at: [Link]
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